molecular formula C15H12F2O2 B5732606 (2,4-Difluorophenyl)methyl 2-phenylacetate

(2,4-Difluorophenyl)methyl 2-phenylacetate

Cat. No.: B5732606
M. Wt: 262.25 g/mol
InChI Key: BOLMDXHKFYWFOU-UHFFFAOYSA-N
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Description

(2,4-Difluorophenyl)methyl 2-phenylacetate is an organic compound that features a difluorophenyl group and a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluorophenyl)methyl 2-phenylacetate typically involves the esterification of 2,4-difluorobenzyl alcohol with phenylacetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluorophenyl)methyl 2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: The difluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

(2,4-Difluorophenyl)methyl 2-phenylacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,4-Difluorophenyl)methyl 2-phenylacetate involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The phenylacetate moiety may also contribute to the compound’s overall biological activity by interacting with hydrophobic pockets within the target proteins .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2,4-difluorophenyl)acetate
  • 2,4-Difluorobenzyl phenylacetate
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives

Uniqueness

(2,4-Difluorophenyl)methyl 2-phenylacetate is unique due to the presence of both difluorophenyl and phenylacetate groups, which confer distinct chemical and biological properties. The difluorophenyl group enhances the compound’s stability and lipophilicity, while the phenylacetate moiety provides a versatile platform for further functionalization .

Properties

IUPAC Name

(2,4-difluorophenyl)methyl 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O2/c16-13-7-6-12(14(17)9-13)10-19-15(18)8-11-4-2-1-3-5-11/h1-7,9H,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOLMDXHKFYWFOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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